1-(4-Methoxyphenyl)pent-1-en-3-one 1-(4-Methoxyphenyl)pent-1-en-3-one 1-(4-Methoxyphenyl)-1-penten-3-one, also known as ethone or ethyl p-methoxystyryl ketone, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 1-(4-Methoxyphenyl)-1-penten-3-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-(4-methoxyphenyl)-1-penten-3-one is primarily located in the membrane (predicted from logP). 1-(4-Methoxyphenyl)-1-penten-3-one has a sweet, almond, and anisic taste.
Brand Name: Vulcanchem
CAS No.: 104-27-8
VCID: VC21024395
InChI: InChI=1S/C12H14O2/c1-3-11(13)7-4-10-5-8-12(14-2)9-6-10/h4-9H,3H2,1-2H3/b7-4+
SMILES: CCC(=O)C=CC1=CC=C(C=C1)OC
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol

1-(4-Methoxyphenyl)pent-1-en-3-one

CAS No.: 104-27-8

Cat. No.: VC21024395

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)pent-1-en-3-one - 104-27-8

Specification

Description 1-(4-Methoxyphenyl)-1-penten-3-one, also known as ethone or ethyl p-methoxystyryl ketone, belongs to the class of organic compounds known as anisoles. These are organic compounds containing a methoxybenzene or a derivative thereof. 1-(4-Methoxyphenyl)-1-penten-3-one exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1-(4-methoxyphenyl)-1-penten-3-one is primarily located in the membrane (predicted from logP). 1-(4-Methoxyphenyl)-1-penten-3-one has a sweet, almond, and anisic taste.
CAS No. 104-27-8
Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
IUPAC Name (E)-1-(4-methoxyphenyl)pent-1-en-3-one
Standard InChI InChI=1S/C12H14O2/c1-3-11(13)7-4-10-5-8-12(14-2)9-6-10/h4-9H,3H2,1-2H3/b7-4+
Standard InChI Key SLDQOBRACOQXGE-QPJJXVBHSA-N
Isomeric SMILES CCC(=O)/C=C/C1=CC=C(C=C1)OC
SMILES CCC(=O)C=CC1=CC=C(C=C1)OC
Canonical SMILES CCC(=O)C=CC1=CC=C(C=C1)OC
Melting Point Mp 61.3-61.9 °
61.3-61.9°C

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